Glycinexylidide-d6 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

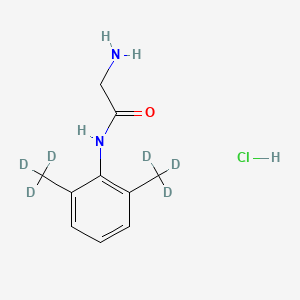

Glycinexylidide-d6 Hydrochloride is a deuterium-labeled derivative of Glycinexylidide Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C10H8D6N2O • HCl and a molecular weight of 220.73 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Glycinexylidide-d6 Hydrochloride involves the incorporation of deuterium atoms into the Glycinexylidide molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in Glycinexylidide are replaced with deuterium atoms using deuterated reagents under controlled conditions.

Hydrochloride Formation: The deuterated Glycinexylidide is then reacted with hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuterium Exchange: Large quantities of Glycinexylidide are subjected to deuterium exchange reactions.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Hydrochloride Formation: The purified deuterated Glycinexylidide is then converted to its hydrochloride salt

化学反应分析

Types of Reactions

Glycinexylidide-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters

科学研究应用

Pharmacological Applications

1. Anesthetic Metabolite Research

Glycinexylidide-d6 Hydrochloride serves as a labeled metabolite for studying the pharmacokinetics and pharmacodynamics of lidocaine. It is crucial for understanding how lidocaine is metabolized in the body, especially in clinical settings where lidocaine is administered for pain management. Research indicates that glycinexylidide has approximately 26% of the antiarrhythmic activity of lidocaine, making it significant for evaluating lidocaine's therapeutic effects and safety profiles .

2. Hepatic Function Indicator

The compound is utilized as an indicator of hepatic function due to its metabolic pathways. Its presence in plasma can provide insights into liver functionality, particularly in patients receiving lidocaine infusions over extended periods .

Biomedical Research Applications

1. Drug Delivery Systems

this compound can be integrated into hydrogel formulations for controlled drug delivery systems. Hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth while allowing for sustained release of therapeutic agents. This application is particularly relevant in developing localized treatments that minimize systemic side effects .

2. Cell-Based Therapies

The compound's properties may enhance cell viability and functionality in therapeutic applications. It has been explored for use in stem cell therapies and tissue engineering, where maintaining cell integrity during delivery is critical .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Lidocaine Metabolism

A study investigated the plasma concentrations of glycinexylidide in patients undergoing lidocaine infusions. The findings demonstrated that glycinexylidide levels correlated with lidocaine dosing, providing valuable insights into dosing regimens and patient safety .

Case Study 2: Hydrogel Development

Research focused on developing hydrogels that incorporate this compound to improve drug delivery efficacy. The hydrogels showed enhanced biocompatibility and sustained release profiles, making them suitable for long-term therapeutic applications .

作用机制

The mechanism of action of Glycinexylidide-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. The compound is primarily used as a tracer, and its effects are studied to understand the behavior of similar non-deuterated compounds .

相似化合物的比较

Similar Compounds

Glycinexylidide Hydrochloride: The non-deuterated form of Glycinexylidide-d6 Hydrochloride.

Lidocaine Hydrochloride: A related compound used as a local anesthetic.

Bupivacaine Hydrochloride: Another local anesthetic with a similar structure

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .

生物活性

Glycinexylidide-d6 hydrochloride is a stable isotope-labeled derivative of glycinexylidide, which is an active metabolite of lidocaine. This compound has garnered attention due to its pharmacological properties and its implications in both clinical and research settings. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential clinical applications.

- Molecular Formula : C10H9D6ClN2O

- Molecular Weight : 220.73 g/mol

- CAS Number : 1217098-46-8

Pharmacological Activity

Glycinexylidide exhibits several pharmacological activities, primarily as a metabolite of lidocaine. Its biological activity can be summarized as follows:

- Antiarrhythmic Activity : Glycinexylidide has been shown to possess approximately 26% of the antiarrhythmic activity of lidocaine in animal models. This suggests that it may contribute to the overall therapeutic effects observed with lidocaine treatment .

- Cognitive Effects : At plasma concentrations comparable to those found in patients treated with lidocaine, Glycinexylidide adversely affects mental performance. This highlights the need for careful monitoring of cognitive function in patients receiving lidocaine infusions .

- Metabolism and Excretion : Approximately 50% of an administered dose of Glycinexylidide is excreted unchanged in urine. About 15% appears as conjugates of xylidine and p-OH xylidine, indicating a complex metabolic pathway that may influence its pharmacokinetic profile .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its biological activity:

- Volume of Distribution : The total volume of distribution in humans is similar to that of lidocaine, suggesting comparable tissue distribution.

- Plasma Clearance : Glycinexylidide has a lower plasma clearance than lidocaine, resulting in a significantly longer elimination half-life (approximately 10 hours compared to 1.5 hours for lidocaine) .

The following table summarizes key pharmacokinetic parameters:

| Parameter | This compound | Lidocaine |

|---|---|---|

| Volume of Distribution | Similar | Similar |

| Plasma Clearance | Lower | Higher |

| Elimination Half-Life | ~10 hours | ~1.5 hours |

Case Studies and Research Findings

Several studies have investigated the effects and implications of Glycinexylidide:

- A study demonstrated that plasma levels of Glycinexylidide can reach significant concentrations during prolonged lidocaine infusions, which may lead to cognitive impairments in patients receiving treatment for pain management .

- Another research highlighted its role as a biomarker for hepatic function, where monitoring Glycinexylidide levels provided insights into liver metabolism during lidocaine therapy .

属性

分子式 |

C10H15ClN2O |

|---|---|

分子量 |

220.73 g/mol |

IUPAC 名称 |

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3; |

InChI 键 |

HPVGPNNVMZBKIB-TXHXQZCNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。